2-Amino-5-fluoro-3-iodopyridine

Beschreibung

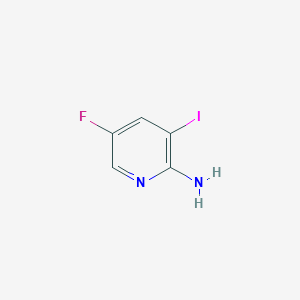

2-Amino-5-fluoro-3-iodopyridine (CAS: 823218-51-5) is a halogenated pyridine derivative with the molecular formula C₅H₄FIN₂ and a molecular weight of 238.00 g/mol. It is a fluorinated and iodinated aromatic amine primarily used as a research chemical in pharmaceutical and organic synthesis applications . The compound is supplied as a 10 mM solution in DMSO, with a purity exceeding 98.00%, and requires storage at 2–8°C under inert, light-protected conditions to maintain stability . Its structural features—a fluorine atom at position 5, an iodine atom at position 3, and an amino group at position 2—make it a versatile intermediate for cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are critical for drug discovery .

Eigenschaften

IUPAC Name |

5-fluoro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSPIURCJCRCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594024 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823218-51-5 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 2-amino-5-fluoropyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoromethanesulfonic acid (TfOH) and meta-chloroperbenzoic acid (m-CPBA) to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino and iodo groups can participate in nucleophilic substitution reactions, often facilitated by palladium or copper catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Palladium and Copper Catalysts: Used in coupling and substitution reactions.

Solvents: Dichloromethane, dimethylformamide (DMF), and others depending on the reaction.

Oxidizing Agents: m-CPBA for iodination.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-5-fluoro-3-iodopyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties due to the fluorine atom enhance bioactivity and molecular interactions. Notable applications include:

- Anticancer Agents : Research indicates that fluorinated pyridines can inhibit specific cancer-related proteins such as BCL6, showcasing their potential in developing targeted therapies.

- CDK9/HDAC Inhibitors : This compound has been explored in the context of dual inhibitors that target cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are essential for cell cycle regulation and cancer progression.

Agrochemicals

The compound's bioactive properties make it suitable for developing pesticides and herbicides. The introduction of fluorine can significantly alter the chemical behavior of agrochemical compounds, enhancing their efficacy and stability in agricultural applications.

Material Science

In material science, this compound is utilized to synthesize advanced materials with specific electronic properties. The incorporation of fluorine into materials can improve their performance in electronic applications due to enhanced conductivity and stability.

Case Study 1: BCL6 Inhibition

A study focused on optimizing a tricyclic quinolinone scaffold revealed that modifications involving 2-amino derivatives could lead to potent inhibitors of BCL6, with IC50 values as low as 0.7 nM. This highlights the compound's potential in developing effective cancer therapies.

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoro-3-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The unique properties of 2-amino-5-fluoro-3-iodopyridine can be contextualized by comparing it to analogs with variations in halogenation, fluorinated groups, or substituent positions. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Biologische Aktivität

Biological Activity

Research indicates that this compound may have significant biological activity, particularly in cancer research. For instance, compounds with similar structures have demonstrated potent inhibition of L1210 mouse leukemia cells, suggesting that this compound could also exhibit antitumor properties . The mechanism of action appears to involve the intracellular release of active metabolites that affect cell proliferation .

Table 1: Biological Activity Comparison with Related Compounds

| Compound | Biological Activity | IC (nM) |

|---|---|---|

| This compound | Potential antitumor activity (in vitro studies) | TBD |

| 5-Fluoro-2-amino pyridine | Inhibition of L1210 cell proliferation | <50 |

| 5-Bromo-3-iodopyridin-2-amine | Moderate cytotoxicity in various cancer cell lines | TBD |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This property is crucial for compounds intended for therapeutic applications, particularly in treating central nervous system disorders .

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of fluorinated pyridines. For example, a series of haloethyl phosphoramidate analogues were synthesized and tested against L1210 leukemia cells, revealing promising results with IC values in the nanomolar range. These findings indicate that modifications in the structure can significantly enhance biological activity .

Table 2: Summary of Case Studies

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Amino-5-fluoro-3-iodopyridine, and how can purity (>98%) be ensured?

- Methodology : Synthesis typically involves halogenation and amination steps. For example, iodination at the 3-position of a pre-functionalized pyridine core requires controlled reaction conditions to avoid over-iodination. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (using ethanol/water mixtures) ensures high purity (>98%). Quality control should include HPLC and NMR to validate structural integrity .

Q. How should solubility and storage conditions be optimized for this compound in experimental workflows?

- Methodology : Solubility varies by solvent: DMSO (10 mM) is recommended for stock solutions. Avoid aqueous buffers due to limited solubility. For long-term storage, aliquot stock solutions and store at -80°C (6-month stability) or -20°C (1-month stability). Heating to 37°C with sonication improves solubility before use .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use -NMR (DMSO-d6) to confirm amino and fluorine signals (δ 6.8–7.2 ppm for aromatic protons, δ 5.2 ppm for NH2). LC-MS (ESI+) verifies molecular weight (238.0 g/mol). FT-IR identifies amine (3350–3450 cm) and C-I (550–650 cm) stretches. X-ray crystallography (if crystals are obtainable) resolves regiochemical ambiguities .

Q. How does the halogen (I, F) positioning influence reactivity in cross-coupling reactions?

Advanced Research Questions

Q. How can conflicting data on regioselectivity in nucleophilic substitution reactions be resolved?

- Methodology : Discrepancies arise from solvent polarity and temperature effects. For example, in DMF at 120°C, the 3-iodo group undergoes substitution preferentially, while in DMSO at 80°C, steric hindrance may shift reactivity. Use kinetic studies (monitoring via -NMR) and DFT calculations to model transition states and predict dominant pathways .

Q. What strategies mitigate decomposition during catalytic amination or fluorination steps?

- Methodology : Decomposition often results from radical intermediates. Add radical scavengers (e.g., TEMPO) or use inert atmospheres (N2/Ar). Optimize catalyst loading (e.g., 5 mol% CuI for Ullmann-type amination) and reduce reaction times via microwave-assisted synthesis (30 min at 150°C) .

Q. How do steric and electronic effects impact the compound’s utility in metal-organic frameworks (MOFs)?

- Methodology : The amino group acts as a coordination site for metal nodes (e.g., Zn²⁺), while the electron-withdrawing fluoro and iodo groups stabilize π-π stacking. Characterize MOF stability via BET surface area analysis and PXRD. Compare with analogs (e.g., 2-Amino-5-chloro-3-iodopyridine) to isolate electronic contributions .

Q. What computational models best predict the compound’s bioavailability and metabolic stability?

- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (~2.1) and permeability. MD simulations (AMBER force field) assess interactions with cytochrome P450 enzymes. Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to quantify metabolic half-life .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability across studies?

- Analysis : Variations (e.g., 93–97°C vs. 224–228°C in analogs) may stem from polymorphic forms or impurities. Perform DSC to identify phase transitions and compare with single-crystal XRD data. Reproduce results using strictly anhydrous conditions to exclude hydrate formation .

Q. Conflicting reactivity in Sonogashira couplings: Why do some studies report low yields?

- Analysis : Competing Glaser coupling (dimerization) under Cu-free conditions reduces efficiency. Introduce PdCl2(PPh3)2 with co-catalyst CuI (1:1 ratio) in degassed DMF to suppress side reactions. Monitor alkyne insertion via in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.